4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE
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Overview
Description
4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE is a complex organic compound known for its diverse applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE typically involves multiple steps, including the formation of the pyrazine and morpholine rings, followed by their coupling with the benzamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. For instance, the use of ultrasonic-assisted synthesis has been explored to enhance reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide
- 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[2-(trifluoromethyl)benzyl]benzamide
Uniqueness
Compared to similar compounds, 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O3/c24-23(25,26)18-5-1-16(2-6-18)15-29-21(31)17-3-7-19(8-4-17)33-22-20(27-9-10-28-22)30-11-13-32-14-12-30/h1-10H,11-15H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQVEWDLLQGPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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